4-Pivaloyloxy Toremifene

Description

Properties

IUPAC Name |

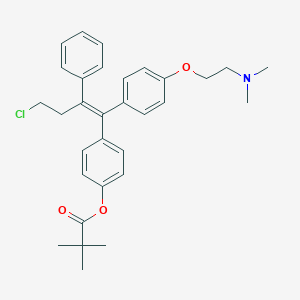

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCTPTUWXTFRE-ZQHSETAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110092 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-20-8 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Precursor Synthesis and Core Chemical Structure Formation of Toremifene (B109984)

The formation of the toremifene core structure is a multi-step process that often begins with readily available chemical precursors. One common synthetic route starts with phenol, which undergoes a series of reactions including acylation, rearrangement, and alkylation to build the complex carbon skeleton. newdrugapprovals.org A pivotal step in many syntheses of triphenylethylene (B188826) derivatives like toremifene is the McMurry reaction. rsc.orgnih.gov This reaction utilizes reagents such as titanium tetrachloride and zinc to couple ketone precursors, effectively forming the central double bond of the toremifene molecule. rsc.org

To manage the reactivity of various functional groups during the synthesis, chemists employ protecting groups. vaia.com For instance, a benzyl (B1604629) (Bn) group might be used to protect a phenolic hydroxyl group, which can be attached using a benzyl halide under basic conditions and later removed by hydrogenation. vaia.com Similarly, a tetrahydropyranyl (THP) group is often used to protect alcohol functionalities, attached using dihydropyran under acidic conditions and removed with an acid catalyst in an alcohol solvent. vaia.com This strategy of protection and deprotection allows for specific chemical transformations to occur at other sites on the molecule without unintended side reactions. vaia.com The synthesis ultimately yields (Z)-4-chloro-1,2-diphenyl-1-[4-(2-(N,N-dimethylamino)ethoxy)phenyl]-1-butene, the chemical structure known as toremifene. newdrugapprovals.org

Table 1: Key Precursors and Intermediates in Toremifene Synthesis

| Compound Name | Role in Synthesis | Reference |

| Phenol | Starting material for building the phenyl rings. | newdrugapprovals.org |

| 4-Methoxybenzophenone | A ketone precursor used in the McMurry coupling reaction. | nih.gov |

| Propionaldehyde | A reactant in the McMurry coupling to form the butene chain. | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Catalyst for the McMurry reaction. | rsc.orgpatsnap.com |

| Zinc (Zn) | Reducing agent in the McMurry reaction. | rsc.orgnih.gov |

| Benzyl Halide | Reagent for introducing the benzyl protecting group. | vaia.com |

| Dihydropyran | Reagent for introducing the tetrahydropyranyl (THP) protecting group. | vaia.com |

Esterification Techniques for Site-Specific Pivaloyloxy Group Introduction

The introduction of the pivaloyloxy group at the 4-position of the toremifene structure requires a precursor molecule bearing a hydroxyl group at that specific site, namely 4-hydroxytoremifene (B1666333). This precursor is a known metabolite of toremifene. researchgate.net The conversion is achieved through esterification, a fundamental reaction in organic chemistry. nih.govchemguide.co.uk

To create the 4-pivaloyloxy ester, 4-hydroxytoremifene is reacted with a pivaloylating agent. Common reagents for this purpose include pivaloyl chloride (trimethylacetyl chloride) or pivalic anhydride. nih.gov The reaction with a carboxylic acid chloride is typically rapid. chemguide.co.uk These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid or pivalic acid byproduct generated during the reaction. nih.gov The use of a pivaloyloxymethyl (PivOM) group has been noted in other complex syntheses as a method to protect hydroxyl functions, highlighting the utility of pivaloyl esters in medicinal chemistry. beilstein-journals.org

Table 2: Reagents for Pivaloyloxy Group Introduction

| Reagent | Chemical Formula | Function | Reference |

| 4-Hydroxytoremifene | C₂₆H₂₈ClNO₂ | Substrate | researchgate.net |

| Pivaloyl Chloride | (CH₃)₃CCOCl | Pivaloylating Agent | nih.gov |

| Pivalic Anhydride | ((CH₃)₃CCO)₂O | Pivaloylating Agent | nih.gov |

| Pyridine | C₅H₅N | Base/Catalyst | nih.gov |

| Triethylamine | (C₂H₅)₃N | Base/Catalyst | google.com |

Optimization of Reaction Conditions for 4-Pivaloyloxy Toremifene Synthesis

Achieving a high yield and purity of this compound necessitates the optimization of several reaction parameters. While specific optimization data for this exact synthesis is not detailed in the provided literature, general principles of reaction optimization can be applied. researchgate.netresearchgate.net Key variables that are typically manipulated include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of catalyst or base. nih.gov

For the esterification of 4-hydroxytoremifene, a screening process would be employed. Different solvents, such as dichloromethane, toluene, or tetrahydrofuran, would be tested to find the one providing the best solubility and reaction rate. researchgate.net The reaction temperature would be varied; while some esterifications proceed at room temperature, others may require heating to achieve a reasonable rate. researchgate.net The molar ratio of the pivaloylating agent and the base relative to the 4-hydroxytoremifene substrate would be adjusted to ensure complete conversion while minimizing the formation of byproducts. The goal is to identify a set of conditions that provides the desired product efficiently and cleanly. nih.gov

Table 3: Parameters for Optimization of Esterification Reaction

| Parameter | Variables to Test | Desired Outcome | Reference |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Toluene, Acetonitrile | Maximize reagent solubility and reaction rate; minimize side reactions. | researchgate.net |

| Temperature | 0 °C, Room Temperature, 50 °C, Reflux | Achieve complete reaction in minimal time with high selectivity. | researchgate.net |

| Base | Pyridine, Triethylamine, Diisopropylethylamine | Efficiently scavenge acid byproduct without causing degradation. | google.com |

| Stoichiometry | 1.1 to 2.0 equivalents of pivaloylating agent and base | Ensure full conversion of the starting material. | nih.gov |

| Reaction Time | 1 hour to 24 hours | Determine the point of maximum product yield before byproduct formation increases. | nih.gov |

Stereochemical Control and Isomeric Purity Assessment in Toremifene and its Derivatives

A critical aspect of the synthesis of toremifene and its derivatives is stereochemistry. Toremifene possesses a central carbon-carbon double bond, which gives rise to geometric isomers: the (Z)-isomer and the (E)-isomer. newdrugapprovals.orgvaia.com The desired biological activity, specifically the antiestrogenic effect, resides almost exclusively in the (Z)-isomer. google.com The (E)-isomer is reported to have estrogenic properties, which could counteract the intended therapeutic effect. newdrugapprovals.orggoogle.com Therefore, ensuring high isomeric purity is of paramount importance. newdrugapprovals.org

Synthetic procedures often result in a mixture of both (Z) and (E) isomers. vaia.comgoogle.com The specific ratio of these isomers can depend on the reaction conditions and the stereochemistry of the starting materials used in the synthesis. vaia.com Consequently, a purification step is essential to isolate the pure (Z)-isomer. Fractional crystallization is a commonly described method for separating the isomers, taking advantage of differences in their physical properties, such as solubility in specific solvents like methanol (B129727) or acetone. newdrugapprovals.orggoogle.com

The assessment of isomeric purity is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net HPLC methods can effectively separate and quantify the (Z) and (E) isomers, allowing for a precise determination of the purity of the final compound. researchgate.net The goal is to produce toremifene and its derivatives with a very low percentage of the unwanted (E)-isomer, often less than 0.5% or even lower. google.com

Table 4: Properties of Toremifene Isomers

| Property | (Z)-Toremifene | (E)-Toremifene | Reference |

| Biological Activity | Antiestrogenic | Estrogenic | newdrugapprovals.orggoogle.com |

| Therapeutic Use | Active drug for treating hormone-dependent cancers | Undesired impurity | newdrugapprovals.org |

| Separation Method | Isolation via fractional crystallization | Removed as impurity | google.com |

| Purity Requirement | High isomeric purity required | Must be present in very low amounts (e.g., ≤ 0.3%) | google.comnih.gov |

Molecular Mechanisms of Action and Receptor Interactions

Estrogen Receptor (ER) Binding Dynamics and Allosteric Modulation

The initial and most critical step in the mechanism of action of 4-hydroxytoremifene (B1666333) is its binding to estrogen receptors. This interaction is not a simple on-off switch but a complex process that leads to varied downstream effects.

While direct binding data for 4-Pivaloyloxy Toremifene (B109984) is not available due to its nature as a prodrug, extensive research has been conducted on its active metabolite, 4-hydroxytoremifene. Studies have shown that 4-hydroxytoremifene exhibits a high affinity for both ER-α and ER-β. wikipedia.org In rat estrogen receptor studies, 4-hydroxytoremifene demonstrated a binding affinity that was 64–158% that of estradiol (B170435), the primary endogenous estrogen. wikipedia.org For human estrogen receptors, the affinity (Ki) of the parent compound, toremifene, has been reported as 20.3 nM for ER-α and 15.4 nM for ER-β, suggesting that its hydroxylated metabolite would also bind with high affinity. wikipedia.org

| Compound | Receptor Subtype | Relative Binding Affinity (Estradiol = 100%) |

| 4-Hydroxytoremifene | ER-α | High (Data varies across studies) |

| ER-β | High (Data varies across studies) | |

| Toremifene | ER-α | ~1.4% |

| ER-β | ~1.4% | |

| Estradiol | ER-α | 100% |

| ER-β | 100% |

This table presents a qualitative comparison based on available literature. Precise quantitative values for 4-hydroxytoremifene's relative binding affinity can vary between different experimental setups.

The binding of a ligand to an estrogen receptor induces a specific conformational change in the receptor protein. This alteration in three-dimensional structure is pivotal as it dictates how the receptor interacts with other proteins, ultimately determining whether the ligand will act as an agonist (activating the receptor) or an antagonist (blocking the receptor). europa.eu

When an agonist like estradiol binds, it induces a conformation that facilitates the recruitment of co-activator proteins. In contrast, when an antagonist like 4-hydroxytoremifene binds, it promotes a different conformational state that encourages the binding of co-repressor proteins. This ligand-induced conformational shift is a cornerstone of the tissue-specific effects of SERMs. europa.eu The bulky side chain of triphenylethylene (B188826) derivatives, including 4-hydroxytoremifene, is thought to sterically hinder the adoption of the agonist conformation of the receptor.

The pivaloyloxy group on 4-Pivaloyloxy Toremifene serves as a pro-moiety, designed to be cleaved in vivo by esterases to release the active 4-hydroxytoremifene. scribd.com This esterification strategy is a common approach in drug design to enhance properties such as oral bioavailability. scribd.com

Therefore, the pivaloyloxy modification itself is not expected to directly interact with the estrogen receptor. Its primary role is to facilitate the delivery of the active compound. Once cleaved, the resulting 4-hydroxytoremifene is responsible for the interaction with ER-α and ER-β. The presence of the pivaloyl group renders the molecule inactive until this metabolic conversion occurs.

Transcriptional Regulation and Gene Expression Profiling

The binding of the 4-hydroxytoremifene-ER complex to specific DNA sequences, known as estrogen response elements (EREs), initiates a cascade of events that ultimately alters the transcription of target genes.

The conformation of the ligand-bound estrogen receptor determines the recruitment of a host of other proteins known as co-regulators (co-activators and co-repressors). nih.gov These co-regulators are crucial for the assembly of the transcriptional machinery at the promoter regions of target genes.

In its antagonist role, the 4-hydroxytoremifene-ER complex recruits co-repressors, which in turn can recruit histone deacetylases (HDACs). HDACs lead to a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery and thereby repressing gene expression. Conversely, in tissues where it may have partial agonist activity, it could lead to the recruitment of co-activators like those from the p160 family (e.g., SRC-1, SRC-2, and SRC-3), which can recruit histone acetyltransferases (HATs) to promote a more open chromatin structure and enhance gene transcription. drugbank.com The specific balance of co-activators and co-repressors in a given tissue contributes to the tissue-selective actions of SERMs.

The tissue-specific effects of this compound, mediated by its active metabolite, are a hallmark of SERMs. The differential expression of ER-α and ER-β, along with the unique cellular context of co-regulators in different tissues, leads to distinct patterns of gene regulation.

For example, in breast tissue, where it acts as an antagonist, 4-hydroxytoremifene would be expected to down-regulate the expression of estrogen-responsive genes that promote cell proliferation. In contrast, in bone, it may exhibit partial agonist activity, leading to the expression of genes that help maintain bone density. Studies on toremifene have shown it can exert varied effects on the expression of genes such as P-glycoprotein, steroid receptors, p53, and Bcl-2 in human mononuclear cells. nih.gov The specific gene expression profile induced by 4-hydroxytoremifene in different target tissues is an area of ongoing research and is critical to understanding its full spectrum of biological activity.

Non-Estrogen Receptor Molecular Targets

Beyond the well-documented interactions with estrogen receptors, the metabolites of toremifene, such as 4-hydroxytoremifene, engage with other molecular targets, leading to a variety of cellular responses.

Estrogen-Related Receptor Gamma (ERRγ) Antagonism and Functional Consequences

A significant non-estrogen receptor target of 4-hydroxytoremifene is the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). wikipedia.org Unlike classical estrogen receptors, ERRγ does not bind endogenous estrogens. nih.gov

4-hydroxytoremifene acts as an antagonist to ERRγ. wikipedia.orgresearchgate.net This antagonistic activity is a key aspect of its mechanism of action. The binding of 4-hydroxytoremifene to ERRγ can inactivate the receptor. escholarship.org This is noteworthy as ERRγ is often constitutively active, meaning it promotes gene transcription without the need for a binding ligand. The inactivation of ERRγ by 4-hydroxytoremifene can, therefore, modulate the expression of genes regulated by this receptor.

The functional consequences of ERRγ antagonism by 4-hydroxytoremifene are significant. ERRγ is involved in the regulation of various physiological processes, and its inhibition can impact these pathways. For instance, on an activator protein-1 (AP-1) reporter, 4-hydroxytoremifene has been observed to have activating effects, independent of the activation function-1 (AF-1) domain. escholarship.org

Interactions with Calmodulin and Other Calcium-Binding Proteins

Current scientific literature does not provide direct evidence of interactions between this compound or its primary metabolite, 4-hydroxytoremifene, and calmodulin or other calcium-binding proteins. While calmodulin is known to bind to and modulate various ion channels and receptors, a specific interaction with the metabolites of toremifene has not been characterized. nih.gov

Exploration of Ancillary Cellular Targets and Signaling Pathways

Furthermore, in the context of tamoxifen-resistant breast cancer cells, which can exhibit upregulated Hedgehog-Gli signaling, inhibitors of this pathway have shown effects on cell viability. science.gov While not a direct target, this highlights the complex interplay of signaling pathways that can be influenced by compounds like toremifene and its derivatives.

Cell Cycle Modulation and Apoptosis Induction Pathways

The metabolites of this compound exert significant effects on cell cycle progression and the induction of apoptosis, or programmed cell death.

Toremifene and its metabolites can induce cell cycle arrest. Studies have shown that while toremifene or its metabolites alone may not significantly alter the cell cycle kinetics of certain cancer cells, preincubation with these compounds can sensitize the cells to other chemotherapeutic agents, leading to a block in the G2/M phase of the cell cycle. helsinki.fi This suggests a role in modulating cell cycle checkpoints.

The induction of apoptosis is another key mechanism of action. Toremifene has been shown to induce apoptosis in breast cancer cells. europa.eu This process is linked to the modulation of oncogene expression and the influence on growth factor secretion. medchemexpress.com The apoptotic pathways activated by antiestrogens like toremifene can involve the upregulation of p53 and p21, and the downregulation of cyclin D1 and c-myc. researchgate.net The intrinsic mitochondrial pathway of apoptosis is often implicated, characterized by the release of cytochrome c and the activation of caspases. nih.gov

Table of Research Findings on Toremifene and its Metabolites

| Finding | Cellular Context | Key Molecule(s) Involved | Observed Effect |

| ERRγ Antagonism | - | 4-hydroxytoremifene, ERRγ | Inactivation of ERRγ |

| Cell Cycle Modulation | Multidrug resistant human breast cancer cells | Toremifene and its metabolites, Vinblastine | Enhanced G2/M phase block |

| Apoptosis Induction | Human breast cancer cells | Toremifene | Induction of programmed cell death |

| Modulation of Multidrug Resistance | P-glycoprotein-positive cell lines | Toremifene and its metabolites, Doxorubicin | Enhanced toxicity of doxorubicin |

Pharmacokinetic and Biotransformation Studies

Absorption Kinetics and Bioavailability Considerations

As a prodrug, the primary goal of 4-Pivaloyloxy toremifene (B109984) is to enhance the delivery of the active moiety, toremifene. Following oral administration, 4-Pivaloyloxy toremifene is expected to be absorbed from the gastrointestinal tract. The pivalate (B1233124) ester is designed to be hydrolyzed by esterases present in the gut wall, blood, or liver to release toremifene.

The active compound, toremifene, exhibits good oral bioavailability, estimated to be approximately 100%. nih.govnih.gov Peak serum concentrations of toremifene are typically reached within 3 to 4.5 hours after oral administration. europa.eunih.gov The absorption of toremifene is not significantly affected by food intake, although it may slightly delay the time to reach peak concentration. europa.eu

Distribution Profiles and Tissue Compartmentalization

Once this compound is hydrolyzed and the active toremifene is released into circulation, it undergoes extensive distribution throughout the body. Toremifene is highly bound to plasma proteins, with a binding percentage exceeding 99.5%. europa.eu This high degree of protein binding, primarily to albumin, limits the amount of free drug available to exert its pharmacological effects at any given time and contributes to its long half-life. europa.euwikipedia.org

The apparent volume of distribution for toremifene is large, indicating significant tissue uptake and compartmentalization. wikipedia.org This widespread distribution allows toremifene to reach target tissues, such as breast tissue, where it can exert its antiestrogenic effects.

Metabolic Fate and Enzyme Systems Involved in Biotransformation

The metabolism of toremifene, the active form of this compound, is extensive and occurs primarily in the liver. nih.govnih.gov The metabolic pathways involve a series of reactions catalyzed by various enzyme systems, leading to the formation of several metabolites, some of which are also pharmacologically active.

The cytochrome P450 (CYP) enzyme system plays a crucial role in the initial phases of toremifene metabolism. The major metabolic pathway for toremifene is N-demethylation, which is primarily mediated by the CYP3A4 isoform. europa.eu This process leads to the formation of N-desmethyltoremifene, the most abundant metabolite found in human serum. europa.eu

While CYP3A4 is the principal enzyme involved, other CYP isoforms may also contribute to the metabolism of toremifene. Studies have suggested that toremifene can inhibit other CYP enzymes, such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, and CYP2C19, but it does not significantly inhibit CYP1A2 or CYP2D6. nih.gov The polymorphism of CYP enzymes, such as CYP2D6, has been shown to affect the metabolism and efficacy of similar drugs like tamoxifen (B1202), and while toremifene's metabolism is less dependent on CYP2D6, variations in CYP3A4 activity could potentially influence individual responses to the drug. e-crt.org

Several metabolites of toremifene have been identified, with some retaining significant biological activity.

N-demethyltoremifene: This is the major metabolite of toremifene in humans. europa.eu It possesses antiestrogenic properties similar to the parent compound, although its antitumor activity is considered weaker. drugbank.com Due to its long half-life, N-demethyltoremifene accumulates in the plasma to concentrations that are often higher than toremifene itself. europa.eu

4-hydroxytoremifene (B1666333): This metabolite is formed through hydroxylation of toremifene. It exhibits a higher binding affinity for the estrogen receptor compared to toremifene and is a potent antiestrogen (B12405530). wikipedia.orgdrugbank.com However, its plasma concentrations are generally much lower than those of toremifene and N-demethyltoremifene. nih.gov

Other minor metabolites, such as (deaminohydroxy)toremifene and N,N-didemethyltoremifene, have also been detected. europa.eu

| Metabolite | Key Characteristics | Relative Plasma Concentration |

|---|---|---|

| N-demethyltoremifene | Major metabolite, antiestrogenic activity | Higher than toremifene |

| 4-hydroxytoremifene | High estrogen receptor affinity, potent antiestrogen | Lower than toremifene |

| (deaminohydroxy)toremifene | Minor metabolite | Low |

| N,N-didemethyltoremifene | Minor metabolite | Low |

Following the initial phase of metabolism by CYP enzymes, the hydroxylated metabolites of toremifene, particularly 4-hydroxytoremifene, can undergo further biotransformation through conjugation reactions. Sulfation, a phase II metabolic process, is catalyzed by sulfotransferase (SULT) enzymes.

| Enzyme Family | Specific Isoform | Role in Toremifene Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Major enzyme in N-demethylation of toremifene |

| CYP2D6 | Minor role compared to tamoxifen | |

| Sulfotransferases (SULT) | SULT1A1 | Sulfation of 4-hydroxytoremifene |

| SULT1E1 | Sulfation of 4-hydroxytoremifene |

Prodrug Hydrolysis and Conversion to Parent Toremifene

This compound is an ester prodrug, meaning it is a pharmacologically inactive compound that is converted into the active drug, toremifene, through enzymatic and/or chemical hydrolysis of the ester bond. This conversion is a critical step for the drug's therapeutic action.

The hydrolysis of the pivalate ester can be catalyzed by various esterases present in the body, such as those found in the intestinal lumen, intestinal wall, liver, and blood. This process is designed to efficiently release toremifene into the systemic circulation. The rate and extent of this hydrolysis will directly influence the pharmacokinetic profile of the administered compound. While specific kinetic data for the hydrolysis of this compound are not extensively detailed in the literature, the general principle of ester prodrugs is to achieve rapid and complete conversion to the parent drug to ensure optimal bioavailability and therapeutic effect. mdpi.com The lipophilicity of the pivalate moiety may enhance the absorption of the prodrug across biological membranes before it is cleaved to release the active toremifene.

Excretion Pathways and Clearance Mechanisms

The elimination of toremifene and its metabolites from the body is a slow process, primarily occurring through the fecal route. europa.eueuropa.eunih.gov

Primary Excretion Route:

Fecal Excretion: Approximately 70% of an administered dose of toremifene is excreted in the feces, predominantly in the form of metabolites. wikipedia.orgoncohemakey.com

Renal Excretion: A smaller portion, around 10%, of the dose is eliminated through the urine as metabolites. europa.eueuropa.eu

Metabolic Clearance: Toremifene is extensively metabolized in the liver, a process central to its clearance from the body. europa.eunih.gov The primary enzyme responsible for the metabolism of toremifene is Cytochrome P450 3A4 (CYP3A4). europa.eueuropa.eunih.gov This metabolic process leads to the formation of several metabolites, with N-desmethyltoremifene being the most significant in human serum. europa.eu Other metabolites include 4-hydroxytoremifene and (deaminohydroxy)toremifene. europa.eueuropa.euwikipedia.org

The clearance of toremifene is a slow process, with an apparent clearance rate of about 5 L/h. oncohemakey.com The long elimination half-life of toremifene, which is approximately 5 days, is attributed to both its high plasma protein binding and its engagement in enterohepatic recirculation. nih.govunboundmedicine.com The half-lives of its major metabolites, N-desmethyltoremifene and 4-hydroxytoremifene, are approximately 6 days and 5 days, respectively. nih.govnih.gov

Table 1: Elimination Half-Lives of Toremifene and its Major Metabolites

| Compound | Elimination Half-Life (Days) | Reference |

|---|---|---|

| Toremifene | 5 | nih.gov |

| N-desmethyltoremifene | 6 | nih.gov |

| 4-hydroxytoremifene | 5 | nih.govnih.gov |

| (Deaminohydroxy)toremifene | 4 | fda.gov |

Enterohepatic Recirculation Dynamics and Consequences

Enterohepatic recirculation plays a significant role in the pharmacokinetic profile of toremifene, contributing to its prolonged presence in the body. nih.govnih.gov This process involves the excretion of the drug or its metabolites into the bile, followed by their reabsorption from the intestine back into the systemic circulation.

Dynamics of Enterohepatic Recirculation: After its metabolism in the liver, toremifene and its metabolites, likely as glucuronide conjugates, are secreted into the bile and enter the gastrointestinal tract. In the intestine, these conjugates can be hydrolyzed by bacterial enzymes, releasing the active drug or metabolite to be reabsorbed. This cyclical process effectively extends the duration of action and the elimination half-life of the compound. nih.govnih.govunboundmedicine.comnih.gov

Consequences of Enterohepatic Recirculation:

Prolonged Half-Life: The continuous recirculation of toremifene is a key factor contributing to its long elimination half-life of approximately 5 days. nih.govnih.gov

Sustained Plasma Concentrations: This mechanism helps maintain steady-state plasma concentrations of the drug over a longer period. europa.eu

Fecal Excretion: The primary route of elimination being the feces is a direct consequence of biliary excretion and subsequent partial reabsorption, with the unabsorbed portion being eliminated from the body. europa.euwikipedia.org

The extensive enterohepatic recirculation, coupled with high plasma protein binding of over 99.5%, underscores the slow clearance and sustained systemic exposure to toremifene following the administration of its pivaloyloxy prodrug. europa.euunboundmedicine.com

Table 2: Summary of Pharmacokinetic Parameters for Toremifene

| Parameter | Finding | Reference |

|---|---|---|

| Primary Excretion Route | Feces (~70% as metabolites) | wikipedia.orgoncohemakey.com |

| Secondary Excretion Route | Urine (~10% as metabolites) | europa.eueuropa.eu |

| Primary Metabolizing Enzyme | CYP3A4 | europa.eueuropa.eunih.gov |

| Apparent Clearance | ~5 L/h | oncohemakey.com |

| Enterohepatic Recirculation | Present and contributes to long half-life | nih.govnih.gov |

| Plasma Protein Binding | > 99.5% | europa.euunboundmedicine.com |

Pharmacodynamic Assessments and Preclinical Efficacy in Disease Models

Comparative Pharmacodynamics with Reference SERMs

The pharmacodynamic profile of 4-Pivaloyloxy Toremifene (B109984) is often compared to other established SERMs, particularly tamoxifen (B1202), as well as fulvestrant (B1683766) and raloxifene (B1678788).

Tamoxifen:

4-Pivaloyloxy Toremifene and tamoxifen share a similar structural backbone and are both considered triphenylethylene (B188826) derivatives. drugbank.com Their efficacy in treating hormone receptor-positive breast cancer is largely comparable. nih.govcochrane.orgresearchgate.net Both compounds exert their primary anti-estrogenic effect by competing with estrogen for binding to the estrogen receptor. drugbank.com

In comparative studies, both toremifene and tamoxifen have been shown to have similar effects on gonadotropin levels in premenopausal women, with no significant changes in FSH and LH. uspharmacist.comd-nb.info Both SERMs also demonstrate estrogenic effects on the uterus. oncologynewscentral.com However, some differences in their pharmacodynamic profiles have been noted. For instance, one study found that while both drugs reduced total and LDL cholesterol, toremifene increased HDL cholesterol by 14%, whereas tamoxifen decreased it by 5%. nih.gov Additionally, toremifene has been associated with a lower risk of new-onset fatty liver compared to tamoxifen. researchgate.net

Fulvestrant:

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor and promoting its degradation, thereby having a purely antagonistic effect. cancer.org This mechanism differs from the mixed agonist/antagonist profile of this compound. While direct comparative pharmacodynamic studies on the specific endocrine parameters are limited, the differing mechanisms of action suggest distinct downstream effects. High-dose toremifene has been explored as a potential treatment option after resistance to fulvestrant develops, suggesting non-cross-resistance in some cases. nih.gov

Raloxifene:

Raloxifene is another SERM primarily used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. goodrx.com Like toremifene, it exhibits tissue-specific estrogenic and anti-estrogenic effects. drugbank.com In a study comparing the effects of various SERMs in ovariectomized rats, both toremifene and raloxifene were found to decrease the expression of estrogen receptors α and β. bioscientifica.com However, the study also noted that raloxifene had a less potent inductive effect on uterine markers compared to toremifene and tamoxifen. bioscientifica.com While both are SERMs, their clinical applications and some aspects of their pharmacodynamic profiles differ. goodrx.comnih.gov

Table 2: Comparative Pharmacodynamic Effects of SERMs

| Feature | This compound (as Toremifene) | Tamoxifen | Fulvestrant | Raloxifene |

|---|---|---|---|---|

| Mechanism of Action | SERM (Agonist/Antagonist) | SERM (Agonist/Antagonist) | SERD (Pure Antagonist) | SERM (Agonist/Antagonist) |

| Effect on FSH/LH (Postmenopausal) | Decrease oncologynewscentral.comnih.gov | Decrease | Not well established | Not well established |

| Effect on SHBG | Increase nih.govnih.govnih.gov | Increase | Not well established | Appears to lack this effect nih.gov |

| Effect on Uterine Endometrium | Estrogenic oncologynewscentral.com | Estrogenic oncologynewscentral.com | Antagonistic | Antagonistic |

| Effect on Bone | Estrogenic-like effects oncologynewscentral.com | Estrogenic-like effects | Not a primary indication | Estrogenic (prevents bone loss) |

| Effect on Lipid Profile | Favorable (↓Total & LDL-C, ↑HDL-C) nih.gov | Mixed (↓Total & LDL-C, ↓HDL-C) nih.gov | Not a primary effect | Favorable |

Pharmacogenomic Considerations and Individual Variability

Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2D6, SULT1A1)

The metabolism of toremifene (B109984), the active compound derived from 4-Pivaloyloxy Toremifene, is a multi-step process involving several key enzymes, many of which are known to be polymorphic. Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to altered enzyme activity, which in turn affects the drug's metabolic pathway.

Cytochrome P450 3A4 (CYP3A4): This is the primary enzyme responsible for the N-demethylation of toremifene to its major metabolite, N-desmethyltoremifene. youtube.com The CYP3A4 gene exhibits several known polymorphisms, such as CYP3A41B and CYP3A422, which can result in decreased enzyme activity. peerj.comnih.gov Given that CYP3A4 metabolizes a substantial portion of clinically used drugs, variations in its function can significantly impact drug clearance and lead to inter-individual differences in drug exposure. peerj.com

Cytochrome P450 2D6 (CYP2D6): The CYP2D6 enzyme is highly polymorphic, with over 100 known allelic variants. mdpi.com These variants can lead to a wide range of metabolic phenotypes, generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). mdpi.com While CYP2D6 is the critical enzyme for activating the related drug tamoxifen (B1202) into its potent metabolite endoxifen, its role in toremifene metabolism is less pronounced. researchgate.netnih.govmdpi.com Nevertheless, its influence is still a key area of pharmacogenomic investigation for this class of drugs. The non-functional CYP2D64 allele is common in Caucasian populations, while the reduced-function CYP2D610 allele is prevalent in Asian populations. nih.gov

Sulfotransferase 1A1 (SULT1A1): This enzyme is part of the Phase II metabolism pathway, which involves conjugating molecules to increase their water solubility and facilitate excretion. SULT1A1 is responsible for the sulfation of hydroxylated metabolites of drugs like tamoxifen. The SULT1A1 gene has common polymorphisms, such as the SULT1A1*2 allele, which results in a less active and less stable enzyme, potentially diminishing the capacity to sulfate (B86663) its substrates. nih.gov

| Enzyme | Common Polymorphisms | Functional Impact on Enzyme |

| CYP3A4 | CYP3A41B, CYP3A422 | Decreased enzyme activity |

| CYP2D6 | CYP2D64, CYP2D610, CYP2D617 | 4: Non-functional; 10 & *17: Reduced function |

| SULT1A1 | SULT1A12 | Reduced enzyme activity and stability |

Influence of Genetic Variants on this compound and Toremifene Pharmacokinetics

Genetic polymorphisms in metabolizing enzymes directly influence the pharmacokinetic profile of toremifene, causing significant inter-individual variability in plasma concentrations of the parent drug and its metabolites. mdpi.com

The extensive metabolism of toremifene is primarily carried out by CYP3A4. youtube.comnih.gov Therefore, genetic variants that reduce CYP3A4 activity can lead to higher plasma concentrations of the parent drug and slower formation of N-desmethyltoremifene. This altered pharmacokinetic profile could theoretically impact the balance between the drug's estrogenic and antiestrogenic effects.

In contrast to tamoxifen, where CYP2D6 status is a major determinant of the concentration of the active metabolite endoxifen, the metabolism of toremifene is not as markedly affected by CYP2D6 polymorphisms. researchgate.netmdpi.com Studies have indicated that the efficacy of toremifene is not significantly associated with the CYP2D6*10 genotype. nih.gov This suggests that patients with reduced CYP2D6 function (IMs or PMs) may achieve more consistent therapeutic concentrations of active moieties with toremifene compared to tamoxifen. This distinction is a critical factor in pharmacogenomic considerations for selective estrogen receptor modulator (SERM) therapy.

Elucidation of Genotype-Phenotype Relationships for Therapeutic Response

Understanding the relationship between an individual's genetic makeup (genotype) and their clinical response to a drug (phenotype) is a primary goal of pharmacogenomics. For SERMs, this involves linking genetic variants to outcomes such as treatment efficacy and time to recurrence.

A significant body of research on tamoxifen has established a clear genotype-phenotype relationship, where patients with poor or intermediate CYP2D6 metabolizer status may have worse clinical outcomes due to insufficient production of active metabolites. nih.gov

For toremifene, the genotype-phenotype relationship appears different and potentially more favorable for individuals with certain genetic profiles. Research has shown that in patients with the CYP2D610 mutant genotypes, toremifene may be a better alternative to tamoxifen. nih.gov One study found that while the CYP2D610 genotype was significantly related to disease-free survival in patients receiving tamoxifen, this association was not observed in patients receiving toremifene. nih.gov This suggests that toremifene's therapeutic effect is less dependent on CYP2D6 activation, making it a more reliable option for a broader range of patients, irrespective of their CYP2D6 metabolizer status.

| Genotype (Example) | Predicted Phenotype | Implication for Toremifene Response |

| CYP2D61/1 | Normal Metabolizer (NM) | Expected therapeutic response |

| CYP2D61/10 | Intermediate Metabolizer (IM) | Therapeutic response likely maintained (unlike with tamoxifen) |

| CYP2D610/10 | Intermediate/Poor Metabolizer (IM/PM) | Toremifene may offer a therapeutic advantage over tamoxifen nih.govuspharmacist.com |

Development of Predictive Biomarkers for Efficacy and Adverse Drug Reactions

A key application of pharmacogenomic research is the development of predictive biomarkers to guide clinical decision-making. These biomarkers are measurable characteristics, such as a specific genetic variant, that can predict treatment efficacy or the risk of adverse reactions.

The CYP2D6 genotype has become a well-established, albeit debated, predictive biomarker for tamoxifen therapy. nih.gov For toremifene, the CYP2D6 genotype serves as a different kind of biomarker—one that may identify patients for whom toremifene is a more suitable choice than tamoxifen. Specifically, a patient identified as a CYP2D6 poor metabolizer could be predicted to have a suboptimal response to tamoxifen, creating a rationale for selecting toremifene instead. nih.gov

Implications for Stratified Medicine and Personalized Therapeutic Strategies

The ultimate goal of understanding the pharmacogenomics of this compound is to implement stratified and personalized medicine. nih.gov This approach moves away from a "one-size-fits-all" model and towards tailoring treatment based on an individual's unique genetic profile. recipe-cpsa.comstanford.edu

The findings regarding the differential metabolic pathways of toremifene and tamoxifen have direct implications for stratified medicine. Patients could be stratified based on their CYP2D6 genotype. Those with normal CYP2D6 function might respond well to either drug, while those with impaired CYP2D6 function could be directed towards toremifene to ensure efficacy. nih.gov This strategy maximizes the potential for a positive therapeutic outcome while minimizing the risk of treatment failure associated with impaired drug metabolism.

By integrating pharmacogenomic testing into clinical practice, healthcare providers can make more informed decisions, selecting the most appropriate SERM for each patient. This personalized approach not only enhances drug efficacy but also represents a significant advancement in optimizing cancer therapy.

Toxicological Profiles and Safety Pharmacology Investigations in Preclinical Settings

Cardiovascular Safety Assessment, focusing on QTc Interval Prolongation Mechanisms

Preclinical and clinical studies have established that toremifene (B109984) can prolong the QTc interval of the electrocardiogram in a dose- and concentration-dependent manner. drugs.comfda.gov This prolongation is a critical safety concern as it is a surrogate marker for the risk of a potentially fatal cardiac arrhythmia known as Torsade de Pointes (TdP). nih.govnih.gov

The primary mechanism underlying this effect is believed to be the inhibition of the rapidly activating delayed rectifier potassium channel (IKr). nih.govnih.gov This channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of IKr slows the efflux of potassium ions from cardiac myocytes, thereby extending the duration of the action potential and, consequently, prolonging the QT interval. nih.gov This mechanism is a common pathway for many drugs known to cause QTc prolongation. nih.govnih.gov

The estrogenic properties of SERMs like toremifene may also contribute to this effect. Estradiol (B170435) itself is known to prolong the QTc interval, and it is hypothesized that the estrogen-like actions of toremifene on cardiac ion channels could be a contributing factor. nih.gov Due to this risk, co-administration of toremifene with other drugs that prolong the QT interval is contraindicated. drugs.comfda.gov Furthermore, its use should be avoided in individuals with congenital long QT syndrome or uncorrected electrolyte imbalances such as hypokalemia or hypomagnesemia, which are independent risk factors for TdP. drugs.comfda.gov

| Dose of Toremifene | Effect on QTc Interval |

| 20 mg | Minimal |

| 80 mg | Moderate Prolongation |

| 300 mg | Significant Prolongation |

| Data derived from a study in healthy male subjects demonstrating a dose-related effect. fda.gov |

Hepatic Safety Evaluation, including Mechanisms of Transaminase Elevations

Toremifene administration has been associated with mild to moderate elevations in serum aminotransferases, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov These elevations are typically transient and asymptomatic. nih.gov

The underlying mechanism for these transaminase elevations is not fully elucidated but is thought to be related to the development of nonalcoholic fatty liver disease (NAFLD) and, in some cases, steatohepatitis (inflammation of the liver with fat accumulation). nih.govresearchgate.net The estrogen receptor modulation by toremifene is believed to induce these changes in hepatic lipid metabolism. nih.gov Long-term therapy has been linked to the development of fatty liver, and in rare instances, cirrhosis. nih.gov

Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its main metabolite, N-demethyltoremifene. drugbank.comnih.gov This metabolic pathway makes it susceptible to drug-drug interactions with agents that inhibit, induce, or are also substrates for CYP3A4, which could potentially exacerbate hepatic effects. nih.gov While clinically significant liver injury is rare, the potential for hepatotoxicity warrants monitoring of liver function. nih.gov

| Hepatic Finding | Association with Toremifene | Proposed Mechanism |

| ALT/AST Elevations | Mild-to-moderate elevations in 5-19% of patients. nih.gov | Secondary to fatty liver disease. nih.gov |

| Fatty Liver (Steatosis) | Associated with long-term therapy. nih.gov | Estrogen receptor modulation affecting lipid metabolism. nih.gov |

| Steatohepatitis | Reported in some cases of enzyme elevation. nih.gov | Progression from simple steatosis. |

| Summary of hepatic safety findings for Toremifene. |

Endometrial Hyperplasia and Carcinogenesis Mechanisms in Animal Models

As a SERM, toremifene exhibits mixed agonist (estrogenic) and antagonist (antiestrogenic) activity depending on the target tissue. drugbank.com While it is an antagonist in breast tissue, it has been shown to have weak estrogenic effects on the uterus. wikipedia.orgnih.gov This has raised concerns about the potential for endometrial hyperplasia and carcinogenesis, similar to those seen with tamoxifen (B1202). webpathology.com

However, preclinical animal models suggest that toremifene may have a safer endometrial profile compared to tamoxifen. In long-term studies in rats, high doses of tamoxifen were associated with the development of hyperplastic and neoplastic nodules in the liver, a finding not observed in rats treated with equivalent high doses of toremifene. nih.gov

Further mechanistic studies in mice have explored toremifene's effects on estrogen-related endometrial carcinogenesis. These experiments indicated that toremifene could exert a preventive effect. The proposed mechanism involves the suppression of estradiol-induced expression of the proto-oncogene c-fos and the inflammatory cytokine interleukin-1α (IL-1α). drugbank.com Additionally, toremifene was found to decrease the expression of estrogen receptor-alpha (ER-α) while increasing the expression of estrogen receptor-beta (ER-β) in uterine tissue, a shift that may contribute to its inhibitory effects on endometrial proliferation. drugbank.com

| Finding in Animal Models | Proposed Mechanism | Reference |

| Reduced carcinogenic potential vs. tamoxifen | Lower incidence of neoplastic nodules in rat livers. | nih.govresearchgate.net |

| Inhibition of endometrial carcinogenesis | Suppression of c-fos and IL-1α expression. | drugbank.com |

| Modulation of Estrogen Receptors | Decreased ER-α expression, increased ER-β expression. | drugbank.com |

| Summary of preclinical findings on endometrial effects. |

Thromboembolic Risk Factors and Underlying Biological Mechanisms

The use of SERMs, including toremifene, is associated with an increased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. nih.gov This risk is linked to the estrogen-agonist properties of these compounds on the coagulation system. nih.gov

The precise biological mechanisms are not fully understood but are thought to mirror the effects of estrogen on hemostasis. Estrogenic activity can alter the balance of clotting factors, leading to a prothrombotic state. Key proposed mechanisms include:

Reduction in Anticoagulant Proteins: Toremifene, through its estrogenic effects, may decrease the levels of natural anticoagulants in the blood, such as antithrombin III and protein C. nih.gov A reduction in these proteins can tip the hemostatic balance in favor of coagulation.

Alterations in Procoagulant Factors: Estrogenic compounds can also influence the levels and activity of procoagulant factors, further contributing to a hypercoagulable state.

While the risk exists, some clinical data suggests that the incidence of thromboembolic events with toremifene may be lower than with tamoxifen or raloxifene (B1678788). nih.gov However, the underlying potential for these events is an important aspect of its toxicological profile.

Ocular Toxicity Mechanisms and Retinopathy Research

Ocular toxicity is a known, though rare, risk associated with SERMs like tamoxifen, and similar effects have been investigated for toremifene. researchgate.net Reported ocular findings include toxic retinopathy, characterized by the presence of intraretinal crystals and changes to the retinal pigment epithelium (RPE). researchgate.net Other potential findings include macular drusen and yellowish spots in the macular area. researchgate.net

The pathophysiology of these retinal changes is not fully understood. One hypothesis, derived from studies on tamoxifen, suggests that the compound may cause axonal degeneration in the nerve fiber and inner plexiform layers of the retina, leading to the formation of crystalline deposits. nih.gov Another proposed mechanism involves the drug's interaction with polar lipids, inhibiting their normal catabolism. This could lead to the accumulation of drug-lipid complexes within the lysosomes of RPE cells, reducing the activity of lysosomal enzymes and leading to cellular toxicity. nih.gov

While these toxicities are a concern, a randomized 3.5-year follow-up study comparing tamoxifen and toremifene did not observe any serious ocular side effects for either drug. researchgate.net The data on toremifene-specific ocular toxicity is more limited than for tamoxifen, but the structural and pharmacological similarities suggest a comparable, albeit low, risk. researchgate.net

Drug Development and Translational Research Initiatives

Preclinical Development Stages and Lead Optimization of 4-Pivaloyloxy Toremifene (B109984)

Preclinical development is the foundational stage where a potential drug candidate is identified and rigorously tested in laboratory and animal studies before any human testing. psu.edu This phase aims to establish a pharmacological profile, determine a safe dose range, and identify potential toxicities. sfda.gov.sa For a compound like 4-Pivaloyloxy Toremifene, the journey begins with lead optimization, a process that refines a lead compound to enhance its therapeutic potential. patsnap.com

Lead optimization is an iterative cycle of designing, synthesizing, and testing new molecules to improve characteristics such as efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com The development of this compound from its parent compound, Toremifene, is an example of such optimization. The addition of the pivaloyloxy group is a deliberate medicinal chemistry strategy. This modification can transform the parent drug into a prodrug, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile to improve bioavailability or achieve a more controlled release. patsnap.com

The optimization process for a SERM derivative would involve a series of evaluations, as outlined in the table below.

| Optimization Parameter | Description | Rationale for this compound |

| Potency & Efficacy | The concentration of the drug required to produce a desired effect and the maximum effect it can produce. | Modifications aim to enhance binding affinity to estrogen receptors (ERα and ERβ) or improve its antagonistic effect in target tissues like the breast. nih.govcriver.com |

| Selectivity | The drug's ability to act on a specific target (e.g., estrogen receptors) without affecting other molecules, which can reduce side effects. criver.com | The goal is to create an "ideal" SERM with antiestrogenic effects on breast and uterine tissue while having beneficial estrogenic effects on bone and lipid metabolism. nih.goveurekaselect.comnih.gov |

| Pharmacokinetics (ADME) | The study of the drug's movement through the body, including Absorption, Distribution, Metabolism, and Excretion. psu.edu | The pivaloyloxy moiety may be designed to improve oral absorption or protect the molecule from rapid metabolism, thereby extending its half-life. patsnap.com |

| Structure-Activity Relationship (SAR) | The study of how the chemical structure of a molecule relates to its biological activity. patsnap.com | SAR studies would guide the placement and type of chemical groups added to the Toremifene backbone to achieve the desired pharmacological profile. nih.gov |

Preclinical studies for a new SERM derivative must adhere to Good Laboratory Practices (GLP), which are FDA regulations that set minimum standards for study conduct, personnel, facilities, and equipment to ensure data quality and integrity. psu.edufda.gov

Exploration of Novel Therapeutic Indications Beyond Current SERM Applications

While Toremifene is approved for the treatment of metastatic breast cancer in postmenopausal women, its unique mechanism of action opens the door for other potential therapeutic uses. cancernetwork.comcancer.gov Research into Toremifene and its derivatives explores indications beyond breast cancer.

One significant area of investigation is in prostate cancer. Estrogen receptor-α (ERα) is often expressed in prostate cancer and is considered to act as an oncogene. nih.gov Blocking this receptor with a SERM like Toremifene could reduce the tumorigenicity of prostate cancer. nih.gov Toremifene has been investigated as a preventative agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia. drugbank.commedpath.com

Another potential application is in the treatment and prevention of osteoporosis. eurekaselect.com SERMs can exert estrogenic effects on bone, which may help reduce bone resorption and increase bone mineral density. cancer.govnih.gov This makes derivatives like this compound potential candidates for managing bone loss, particularly in men undergoing androgen deprivation therapy for prostate cancer, a treatment known to cause skeletal problems. nih.gov

The table below summarizes potential new indications for Toremifene and its derivatives.

| Potential Indication | Rationale | Supporting Evidence/Area of Study |

| Prostate Cancer | ERα is expressed in prostate cancer and acts as an oncogene. Blocking this receptor can inhibit tumor growth. nih.gov | Toremifene is under investigation for preventing prostate cancer in high-risk men and for managing skeletal health during androgen deprivation therapy. drugbank.comnih.gov |

| Osteoporosis | SERMs can have estrogenic (agonist) effects on bone tissue, helping to preserve bone mineral density. cancer.gov | Toremifene has shown positive preclinical and clinical evidence for the prevention of bone loss. nih.gov |

| Other Cancers | The anti-proliferative effects of SERMs could be beneficial in other hormone-sensitive cancers. | Toremifene has been tested in other malignancies such as endometrial carcinoma and ovarian carcinoma. nih.gov |

Combination Therapy Rationales and Synergistic Interactions with Other Antineoplastic Agents

To overcome drug resistance and enhance therapeutic efficacy, combining drugs with different mechanisms of action is a common strategy in oncology. mdpi.com The rationale for using a SERM derivative like this compound in combination therapy is to target cancer cell growth and survival through multiple pathways.

Another approach is to combine SERMs with targeted therapies. For instance, clinical trials have evaluated combining Tamoxifen (B1202), a closely related SERM, with EGFR inhibitors. mdpi.com The goal of such combinations is to simultaneously block different signaling pathways that cancer cells use to grow and proliferate.

| Combination Agent Class | Rationale for Combining with a SERM | Example |

| Chemotherapy (e.g., Taxanes) | May overcome resistance to chemotherapy by modulating multidrug resistance proteins like P-glycoprotein. nih.gov | Toremifene + Paclitaxel showed improved clinical benefit rate and time to progression in metastatic breast cancer. nih.gov |

| Targeted Therapy (e.g., EGFR inhibitors) | To simultaneously block multiple critical signaling pathways involved in tumor growth and survival. mdpi.com | Tamoxifen has been studied in combination with EGFR inhibitors. mdpi.com |

| Antimetabolic Drugs | Targeting the high metabolic rate of cancer cells in conjunction with hormonal blockade could have a synergistic inhibitory effect on cell growth. nih.gov | Antiglycolysis drugs have shown synergistic effects when combined with chemotherapy in triple-negative breast cancer models. nih.gov |

Advanced Formulation Strategies for Optimized Pharmacokinetic Profiles and Delivery

The effectiveness of an orally administered drug is often limited by its solubility and dissolution rate, which affects its bioavailability. Toremifene is classified as a Biopharmaceutics Classification System (BCS) class II drug, meaning it has low solubility and high permeability. researchgate.net Advanced formulation strategies are crucial for overcoming these limitations for Toremifene and its derivatives like this compound.

One promising approach is the use of a Self-Microemulsifying Drug Delivery System (SMEDDS) . A SMEDDS formulation is a mixture of oils, surfactants, and cosurfactants that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous medium like the gastrointestinal tract. researchgate.net A study on a Toremifene-SMEDDS showed significantly enhanced saturation solubility and dissolution rate compared to Toremifene powder. researchgate.net In animal models, the SMEDDS formulation led to a 1.94-fold increase in the area under the curve (a measure of total drug exposure), indicating substantially improved oral bioavailability. researchgate.net

Another advanced strategy is nano-targeted delivery . This involves encapsulating the drug within nanoparticles, such as those made from PLGA-PEG, which can then be targeted to the tumor site. nih.gov For prostate cancer, these nanoparticles can be conjugated with an antibody against Prostate-Specific Membrane Antigen (PSMA) to specifically deliver the drug to cancer cells. nih.gov Studies have shown that this approach results in greater reduction of tumor growth and enhanced tumor necrosis compared to the free drug. nih.gov Tumors from animals treated with the PSMA-targeted nanoparticles showed a 15-fold increase in Toremifene concentration compared to those who received free Toremifene. nih.gov

Transdermal delivery systems have also been considered as a way to administer SERMs, potentially offering a different pharmacokinetic profile and avoiding first-pass metabolism.

Regulatory Science and Preclinical Data Packages for Novel SERM Derivatives

Before a new drug derivative like this compound can be tested in humans, a comprehensive preclinical data package must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for review. sfda.gov.saedaegypt.gov.eg Regulatory science focuses on developing the tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. youtube.com

The preclinical data package is a critical component of an Investigational New Drug (IND) application and must demonstrate that the new drug is reasonably safe to proceed with clinical trials. sfda.gov.sa The package must include detailed reports from various non-clinical studies.

Key Components of a Preclinical Data Package for a Novel SERM:

Pharmacology: Data describing the drug's mechanism of action and its effects on the body. This includes studies on receptor binding affinity and activity in various cell lines and animal models. psu.edusfda.gov.sa

Pharmacokinetics and Drug Metabolism (ADME): A full profile of how the drug is absorbed, distributed, metabolized, and excreted. psu.edu For Toremifene, it is known to be extensively metabolized by the CYP3A4 enzyme and is eliminated primarily in the feces with a long half-life of about 5 days. fda.govnih.govspringermedicine.comwikipedia.org This data would be required for its pivaloyloxy derivative as well.

Toxicology: Studies to assess the potential harmful effects of the drug. This includes:

Acute toxicity studies in at least two animal species to determine the effects of a single dose. psu.edu

Repeated-dose toxicity studies ranging from weeks to months to understand long-term exposure effects. altasciences.com

Genotoxicity studies to assess if the drug can damage genetic material. danaher.com

Carcinogenicity studies to evaluate the potential to cause cancer.

Reproductive toxicity studies to assess effects on fertility and fetal development.

Chemistry, Manufacturing, and Controls (CMC): Information on the drug's purity, stability, and the feasibility of large-scale manufacturing. psu.edu This includes certificates of analysis for the investigational product. edaegypt.gov.eg

All preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) to ensure the quality and validity of the data submitted to regulatory agencies. fda.gov

Advanced Research Methodologies and Future Directions in 4 Pivaloyloxy Toremifene Studies

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough understanding of the metabolic fate of 4-Pivaloyloxy Toremifene (B109984) is fundamental to characterizing its activity and duration of action. Advanced analytical techniques are essential for identifying and quantifying the full spectrum of its metabolites in biological matrices.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for metabolite profiling. nih.gov Studies on the parent compound, Toremifene, have demonstrated the power of this technology. Using various LC-MS/MS scanning techniques, including precursor ion scans and product ion scans with high-resolution instruments like quadrupole time-of-flight (QTOF) mass spectrometers, researchers have successfully identified a multitude of metabolites in human urine. researchgate.netnih.govresearchgate.net These investigations have revealed that Toremifene undergoes extensive biotransformation through several key pathways. researchgate.net

The primary metabolic reactions include:

N-demethylation: Removal of one or both methyl groups from the side chain.

Hydroxylation: Addition of hydroxyl groups to the aromatic rings (e.g., 4-hydroxytoremifene) or other positions. nih.gov

Dehalogenation: Removal of the chlorine atom.

Carboxylation: Oxidation leading to carboxylic acid derivatives. nih.gov

Combined Reactions: Metabolites are often the result of multiple sequential reactions, such as N-demethyl-4-hydroxytoremifene. nih.govnih.gov

In some studies, as many as 20 different metabolites of Toremifene have been detected, excreted either in their free form or as conjugates with glucuronic acid or sulphate. researchgate.net The enzymes primarily responsible for these phase I metabolic reactions have been identified as cytochrome P450 isoforms, particularly CYP3A4. nih.gov

Complementing mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for structural elucidation and quantification of metabolites. mdpi.commdpi.com The synergy between high-resolution mass spectrometry (HRMS) for sensitive detection and NMR for unambiguous structure confirmation provides a comprehensive platform for building a complete metabolic map of 4-Pivaloyloxy Toremifene.

| Metabolic Pathway | Example Metabolite | Analytical Technique | Reference |

|---|---|---|---|

| Hydroxylation | 4-hydroxytoremifene (B1666333) | LC-MS/MS | nih.govnih.gov |

| N-demethylation | N-demethyltoremifene | LC-MS/MS, HPLC | nih.gov |

| Dehalogenation & Hydroxylation | 3,4-dihydroxy-toremifene (dechlorinated) | LC-MS/MS | nih.gov |

| Carboxylation | Toremifene acid | LC-MS/MS | |

| Multiple modifications | N-demethyl-4-hydroxy-toremifene | LC-MS/MS | nih.govnih.gov |

In Silico Drug Discovery and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational methods are revolutionizing drug discovery by providing deep insights into the molecular interactions between ligands and their protein targets. For this compound, in silico techniques are invaluable for predicting its binding affinity to estrogen receptor subtypes (ERα and ERβ) and understanding the structural basis of its SERM activity.

Molecular docking is a primary computational tool used to predict the preferred orientation and binding energy of a ligand within the receptor's binding pocket. nih.gov Studies comparing approved SERMs like Toremifene and Tamoxifen (B1202) have used docking to analyze their interactions with the ER ligand-binding domain. medicinescience.org These models help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions, stabilizing the ligand-receptor complex.

Beyond this static view, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of these interactions over time. tandfonline.commicar21.com MD simulations can model the conformational changes in the estrogen receptor upon ligand binding, which is crucial for determining whether the compound will act as an agonist or an antagonist. acs.org The final orientation of a key structural element, helix 12, dictates the receptor's activity. MD simulations can predict how the binding of a specific ligand influences the stability and positioning of this helix, thereby providing a mechanistic rationale for its tissue-selective effects. researchgate.net These computational approaches can be used to screen virtual libraries of Toremifene derivatives to prioritize candidates with potentially improved binding affinity or selectivity. mdpi.com

| Computational Method | Application in SERM Research | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding pose and affinity of SERMs to ERα and ERβ. | Binding energy scores; identification of key interacting amino acid residues. | nih.govmedicinescience.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and conformational changes of the SERM-ER complex over time. | Ligand-receptor stability (RMSD); residue fluctuations (RMSF); dynamic changes in key structures like helix 12. | tandfonline.comacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with binding affinity and selectivity. | Identification of structural features critical for ERα vs. ERβ selectivity. | nih.gov |

Proteomics and Metabolomics Approaches for Uncovering Novel Biological Pathways

To understand the full biological impact of this compound, it is essential to look beyond the primary receptor interaction and investigate its effects on global cellular processes. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, provide a systems-level view of the cellular response to a drug.

Proteomic analyses, often using mass spectrometry-based techniques, can quantify changes in the expression levels of thousands of proteins within cells or tissues following treatment. nih.gov This approach can reveal which signaling pathways are activated or inhibited. For instance, studies have shown that Toremifene exerts estrogenic effects on liver proteins, causing a decrease in serum IGF-I concentrations and an increase in IGF-binding protein 1 (IGFBP1). nih.gov Proteomic profiling of breast cancer cells treated with SERMs can identify novel protein biomarkers associated with drug response or resistance. mdpi.combiorxiv.org

Metabolomics complements this by measuring the downstream functional output of the cell. By profiling the dynamic changes in endogenous small-molecule metabolites (e.g., amino acids, lipids, nucleotides), metabolomics can generate a "metabolic footprint" of drug action. This can uncover unexpected effects on cellular energy metabolism, oxidative stress, or other pathways that are not immediately obvious from genomic or proteomic data alone. The integrated analysis of proteomic and metabolomic data provides a powerful, multi-omics approach to uncover novel biological pathways modulated by this compound and identify new potential therapeutic targets. youtube.com

| Omics Approach | Objective | Example Finding in SERM Context | Reference |

|---|---|---|---|

| Proteomics | Identify and quantify global protein expression changes after drug treatment. | Toremifene alters levels of liver-synthesized proteins like IGF-I and IGFBP1. | nih.gov |

| Metabolomics | Profile changes in endogenous small-molecule metabolites to assess functional impact. | Reveals drug-induced shifts in central carbon metabolism, lipid profiles, and amino acid pathways. | youtube.com |

| Phosphoproteomics | Map changes in protein phosphorylation to understand signaling pathway activation. | Identifies kinases and signaling cascades (e.g., PI3K/AKT) modulated by SERMs. | mdpi.com |

Development of Genetically Engineered and Humanized Animal Models for Enhanced Predictivity

To accurately predict the in vivo efficacy and tissue-specific actions of this compound, advanced animal models that more closely mimic human physiology and disease are indispensable. Genetically engineered mouse models (GEMMs) and humanized models offer significant advantages over traditional xenografts.

The Cre-loxP system is a powerful tool used to create conditional knockout mice, where a specific gene (such as the gene for ERα or ERβ) can be deleted in a tissue-specific or time-dependent manner. nih.govresearchgate.net This technology allows researchers to dissect the precise role of each ER subtype in mediating the effects of a SERM in different organs, such as bone, uterus, and mammary tissue. nih.gov Furthermore, inducible Cre systems, often activated by tamoxifen, allow for temporal control of gene expression, which is crucial for studying drug effects in adult animals without confounding developmental defects. oup.comjax.org Transgenic models like the ER Action Indicator (ERIN) mouse, which expresses a reporter gene in response to ER activation, can be used to visually map the tissues where a SERM is acting as an agonist. oup.com

Humanized mouse models represent another leap forward in preclinical research. nih.gov These are typically immunodeficient mice engrafted with human cells or tissues, such as a human immune system (e.g., from CD34+ hematopoietic stem cells) or patient-derived tumors. innoserlaboratories.comnih.gov For immuno-oncology applications, these models are critical for evaluating how a SERM might interact with the human immune system to affect tumor growth. Transgenic models that express human genes, such as HLA variants, can also be used to study antigen-specific immune responses in a more relevant context. mdpi.com

| Model Type | Key Feature | Application for SERM Research | Reference |

|---|---|---|---|

| Cre-loxP Conditional Knockout | Tissue-specific or inducible gene deletion. | Dissecting the role of ERα vs. ERβ in different target tissues. | nih.govnih.gov |

| Transgenic Reporter Mouse (e.g., ERIN) | Expresses a reporter gene (e.g., β-galactosidase) upon ER activation. | Identifying and mapping tissues where a SERM exhibits agonist activity. | oup.com |

| Patient-Derived Xenograft (PDX) | Implantation of human tumor tissue into immunodeficient mice. | Testing SERM efficacy on tumors that retain original patient heterogeneity. | innoserlaboratories.com |

| Humanized Immune System Mouse | Immunodeficient mice engrafted with human immune cells. | Evaluating the interplay between SERM treatment and the human immune response to cancer. | innoserlaboratories.comnih.gov |

Emerging Research Paradigms in Selective Estrogen Receptor Modulator Chemistry and Pharmacology

The field of SERM development is continuously evolving, driven by new chemical strategies and a deeper understanding of estrogen receptor pharmacology. The ultimate goal remains the discovery of an "ideal" SERM, one that confers the desired therapeutic benefits—such as anti-estrogenic effects in the breast and uterus and estrogenic effects on bone and lipids—without adverse side effects. nih.gov

Future research directions in SERM chemistry and pharmacology include:

Next-Generation SERMs: The development of new SERM molecules with potentially greater efficacy and improved safety profiles is ongoing. Compounds such as lasofoxifene, bazedoxifene, and (Z)-endoxifen are examples of newer agents being investigated for various indications, including osteoporosis and breast cancer. nih.goveinpresswire.com

Targeting Receptor Mutations: A significant challenge in endocrine therapy is acquired resistance, often driven by mutations in the estrogen receptor gene (ESR1). A new paradigm is the development of agents specifically designed to target these mutant receptors, a strategy that includes both novel SERMs and a related class of drugs known as Selective Estrogen Receptor Degraders (SERDs). sabcsmeetingnews.org

Novel Drug Discovery Platforms: Modern medicinal chemistry is being accelerated by innovative technologies. DNA-Encoded Libraries (DEL), which allow for the rapid screening of billions of compounds, and novel synthetic methods like photoredox chemistry are streamlining the identification of new chemical scaffolds for SERMs. molport.com

Expanding Therapeutic Applications: While primarily known for their role in breast cancer and osteoporosis, the tissue-selective actions of SERMs suggest potential applications in other areas. Research continues to explore their utility in modulating the cardiovascular system, cognitive function, and other estrogen-regulated processes.

The investigation of this compound will benefit from these emerging paradigms, which promise to yield SERMs with enhanced precision, better tolerability, and broader therapeutic utility.

| Emerging Paradigm | Description | Relevance to SERM Development |

|---|---|---|

| Targeted Protein Degradation | Development of molecules (e.g., SERDs, PROTACs) that induce the degradation of the estrogen receptor rather than just blocking it. | Offers a different mechanism to overcome resistance to traditional SERMs. |

| Mutation-Specific Targeting | Designing drugs that are highly effective against common resistance-conferring mutations in the estrogen receptor (e.g., ESR1 mutations). | Provides treatment options for patients who have relapsed on standard endocrine therapies. |

| Advanced Drug Delivery Systems | Utilizing nanomedicine and other novel delivery methods to improve the bioavailability and targeting of SERMs to specific tissues. | Could enhance efficacy while minimizing systemic side effects. |

| High-Throughput Screening Technologies | Using platforms like DNA-Encoded Libraries (DEL) to rapidly screen vast chemical libraries for novel ER modulators. | Accelerates the early stages of drug discovery for next-generation SERMs. |

Q & A

Basic Research Questions

Q. What are the structural and functional distinctions between 4-Pivaloyloxy Toremifene and its parent compound Toremifene?